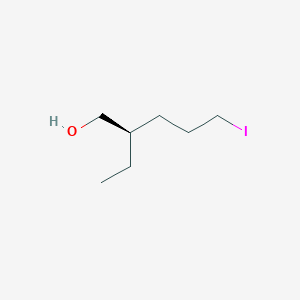
3-Trichloromethylthiobenzoxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trichloromethylthiobenzoxazolone is a chemical compound known for its unique structure and properties It is a benzoxazolone derivative with a trichloromethylthio group attached to the benzoxazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trichloromethylthiobenzoxazolone typically involves the reaction of benzoxazolone with trichloromethylthiolating agents under controlled conditions. One common method involves the use of trichloromethylthiol chloride in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for temperature and pressure control is common in industrial settings to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Trichloromethylthiobenzoxazolone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethylthio group to a thiol or other reduced forms.
Substitution: The trichloromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzoxazolone derivatives.
Aplicaciones Científicas De Investigación
3-Trichloromethylthiobenzoxazolone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing the trichloromethylthio group into other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Trichloromethylthiobenzoxazolone involves its interaction with molecular targets through its trichloromethylthio group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The compound’s ability to undergo various chemical reactions also contributes to its biological activity by generating reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
3-Trifluoromethylthiobenzoxazolone: Similar structure but with a trifluoromethyl group instead of a trichloromethyl group.
3-Chloromethylthiobenzoxazolone: Contains a chloromethyl group instead of a trichloromethyl group.
3-Methylthiobenzoxazolone: Has a methyl group in place of the trichloromethyl group.
Uniqueness
3-Trichloromethylthiobenzoxazolone is unique due to the presence of the trichloromethylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
3567-72-4 |
|---|---|
Fórmula molecular |
C8H4Cl3NO2S |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
3-(trichloromethylsulfanyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H4Cl3NO2S/c9-8(10,11)15-12-5-3-1-2-4-6(5)14-7(12)13/h1-4H |
Clave InChI |
JJFNGSFEVKIGQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C(=O)O2)SC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


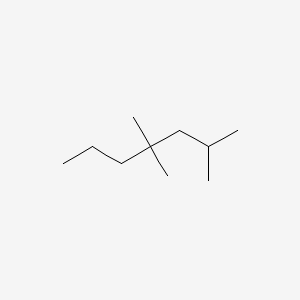
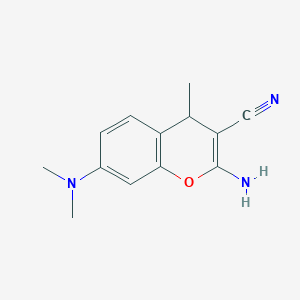
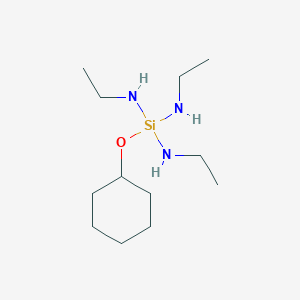
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
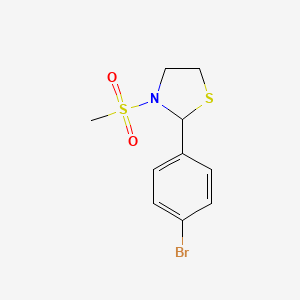


![N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide](/img/structure/B14162839.png)
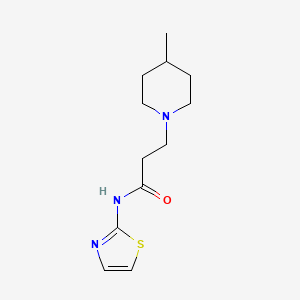
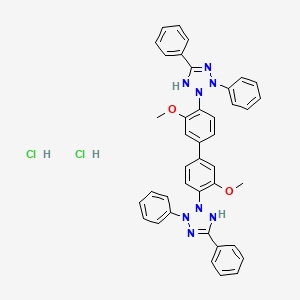
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
![2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14162864.png)
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)
